molecular formula C13H17FN2O2 B295015 2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B295015
M. Wt: 252.28 g/mol
InChI Key: IYLQQVZQWRJIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known as MPFE, is a synthetic compound that belongs to the class of aryl ketones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in several physiological processes, including pain sensation, appetite, and mood regulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. This compound has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies.

Mechanism of Action

2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone acts as a competitive inhibitor of FAAH, which prevents the breakdown of endocannabinoids. Endocannabinoids bind to cannabinoid receptors in the body, which leads to the activation of several downstream signaling pathways. The increase in endocannabinoid levels caused by this compound leads to the activation of these pathways, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase levels of endocannabinoids in the brain and peripheral tissues, which can lead to analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone in lab experiments is its potency as a FAAH inhibitor. It has been shown to be more potent than other FAAH inhibitors, which allows for lower doses to be used in experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone. One area of interest is its potential as a treatment for chronic pain. This compound has been shown to have analgesic effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for anxiety disorders. This compound has been shown to have anxiolytic effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-fluorophenol, which is then converted to 4-fluorophenyl ether. The final step involves the reaction of 4-fluorophenyl ether with 1-(4-methylpiperazin-1-yl)ethanone under suitable reaction conditions to yield this compound.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

2-(4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C13H17FN2O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3

InChI Key

IYLQQVZQWRJIRO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)F

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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